Benzyl(3-hydroxyphenacyl)methylammonium chloride Benzyl(3-hydroxyphenacyl)methylammonium chloride Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 71786-67-9
VCID: VC20815745
InChI: InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H
SMILES: CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

Benzyl(3-hydroxyphenacyl)methylammonium chloride

CAS No.: 71786-67-9

Cat. No.: VC20815745

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(3-hydroxyphenacyl)methylammonium chloride - 71786-67-9

Specification

CAS No. 71786-67-9
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride
Standard InChI InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H
Standard InChI Key QGHUDAOMXLLADV-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl
Canonical SMILES C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-]

Introduction

Chemical Identity and Structure

Benzyl(3-hydroxyphenacyl)methylammonium chloride is a quaternary ammonium salt with the molecular formula C16H18ClNO2. The compound possesses a molecular weight of 291.77 g/mol and is identified by CAS number 71786-67-9. The IUPAC name for this compound is benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride, representing its chemical structure which consists of a benzyl group, a methyl group, and a 3-hydroxyphenacyl group attached to a positively charged nitrogen atom, with a chloride counterion.

The chemical structure features a quaternary nitrogen center that bears a positive charge, balanced by a chloride anion. The 3-hydroxyphenacyl group contains a hydroxyl substituent at the meta position of the phenyl ring, which contributes to the compound's physicochemical properties and potential interactions in biological systems .

Structural Identifiers

The compound can be identified through several standardized chemical notation systems, which are essential for database searches and chemical information management. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of Benzyl(3-hydroxyphenacyl)methylammonium chloride

Identifier TypeValue
CAS Number71786-67-9
EINECS276-017-4
Standard InChIInChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H
Standard InChIKeyQGHUDAOMXLLADV-UHFFFAOYSA-N
Canonical SMILESCNH+CC(=O)C2=CC(=CC=C2)O.[Cl-]

Physicochemical Properties

Benzyl(3-hydroxyphenacyl)methylammonium chloride presents as an off-white to light-yellow solid under standard conditions. The compound possesses distinct physical and chemical properties that are crucial for its handling, storage, and applications in research and pharmaceutical development.

Physical Properties

The physical characteristics of Benzyl(3-hydroxyphenacyl)methylammonium chloride determine its behavior during storage, synthesis processes, and analytical procedures. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of Benzyl(3-hydroxyphenacyl)methylammonium chloride

PropertyValue
Physical StateSolid
AppearanceOff-white to light-yellow solid
Molecular Weight291.77 g/mol
Melting Point214-216°C (with decomposition)
Boiling Point420.6°C at 760 mmHg
Flash Point208.2°C
Vapor Pressure1.14 × 10^-7 mmHg at 25°C

Solubility and Stability

While specific solubility data for Benzyl(3-hydroxyphenacyl)methylammonium chloride is limited in the available literature, its chemical structure suggests solubility in polar solvents. The compound contains both hydrophilic groups (quaternary ammonium center, hydroxyl group) and hydrophobic moieties (benzyl and phenyl rings), indicating potential solubility in water and polar organic solvents such as alcohols .

For stability considerations, the recommended storage conditions are under an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to oxidation or hydrolysis, particularly in solution or under elevated temperatures. The decomposition observed at its melting point further indicates potential thermal instability at higher temperatures.

Applications and Uses

Benzyl(3-hydroxyphenacyl)methylammonium chloride has specific applications in pharmaceutical research and development, particularly in quality control processes.

Regulatory and Industrial Information

Harmonized System Code

The Harmonized System (HS) code for Benzyl(3-hydroxyphenacyl)methylammonium chloride is 2922504500 . This international standardized numerical method is used for classifying traded products and is essential for customs authorities worldwide. The assignment of this specific HS code indicates the compound's classification within organic chemicals, specifically within amine-function compounds.

Related Compounds and Comparative Analysis

Understanding the relationship between Benzyl(3-hydroxyphenacyl)methylammonium chloride and structurally similar compounds provides context for its chemical behavior and applications.

Comparison with Other Quaternary Ammonium Compounds

Quaternary ammonium compounds share the common feature of a positively charged nitrogen atom bonded to four organic groups. Benzyltrimethylammonium chloride and benzyltriethylammonium chloride are two related compounds mentioned in the search results that serve as useful comparisons.

Benzyltrimethylammonium chloride (CAS: 56-93-9) has a simpler structure compared to Benzyl(3-hydroxyphenacyl)methylammonium chloride, with three methyl groups and one benzyl group attached to the nitrogen . It is widely used as a solvent for cellulose, a gelling inhibitor in polyester resins, a chemical intermediate, a paint dispersant, and an acrylic dyeing agent .

Benzyltriethylammonium chloride, which features three ethyl groups instead of methyl groups, is prepared through a quaternized addition reaction of triethylamine and benzyl chloride, typically using acetone as a solvent . This synthesis approach might provide insights into potential methods for preparing Benzyl(3-hydroxyphenacyl)methylammonium chloride, though the presence of the 3-hydroxyphenacyl group would require specific modifications to the synthetic route.

Table 3 presents a comparative analysis of these related quaternary ammonium compounds.

Table 3: Comparison of Related Quaternary Ammonium Compounds

PropertyBenzyl(3-hydroxyphenacyl)methylammonium chlorideBenzyltrimethylammonium chlorideBenzyltriethylammonium chloride
CAS Number71786-67-956-93-9N/A (Not provided in search results)
Molecular FormulaC16H18ClNO2C10H16NClC13H22ClN
Molecular Weight (g/mol)291.77185.70N/A
Structure ComplexityContains hydroxyphenacyl groupSimpler structureIntermediate complexity
Primary ApplicationsImpurity standard, pharmaceutical intermediateSolvent, gelling inhibitor, chemical intermediatePhase-transfer catalyst

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